![molecular formula C15H12Cl2N2O4S B2928790 2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide CAS No. 2034415-87-5](/img/structure/B2928790.png)
2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a synthetic compound featuring multiple functional groups, including a sulfonamide group, chloro substituents, and a fused pyridine-furan ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Starting with a substituted benzenesulfonamide, chlorination reactions introduce chlorine atoms at the 2 and 5 positions.
The preparation of the fused pyridine-furan ring system is achieved through cyclization reactions involving appropriate precursors under controlled conditions such as high temperatures or with the use of specific catalysts.
Finally, the fused ring is linked to the benzenesulfonamide through an ethyl chain introduced via alkylation reactions.
Industrial Production Methods:
Industrial production may follow similar synthetic routes but optimized for large-scale operations, involving batch or continuous processes.
High-purity reagents, optimized reaction conditions, and efficient purification techniques are essential to ensure product consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro substituents may undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction, particularly involving the pyridine-furan ring system.
Sulfonamide Reactivity: The sulfonamide group can participate in a variety of organic reactions, including substitution, hydrolysis, and condensation reactions.
Common Reagents and Conditions:
Nucleophiles such as amines and thiols for substitution.
Oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents such as sodium borohydride for reduction reactions.
Major Products:
Substitution products with diverse functional groups depending on the nucleophile used.
Oxidation and reduction products that modify the electronic structure of the compound.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block for synthesizing more complex molecules.
Studied for its unique reactivity patterns due to its multiple functional groups.
Biology and Medicine:
Investigated for potential bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties.
Used in structure-activity relationship (SAR) studies to understand the influence of chemical structure on biological activity.
Industry:
Used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
Molecular Targets and Pathways:
The compound's biological activity is often linked to its ability to interact with specific enzymes, receptors, or proteins, altering their function.
May inhibit key enzymes in biological pathways, leading to its therapeutic effects.
Mechanistic Studies:
Studies focus on understanding how the compound binds to its molecular targets and the downstream effects of these interactions.
Comparación Con Compuestos Similares
Other sulfonamides with different substituents.
Compounds with fused ring structures but varying functional groups.
Analogous compounds may include other dichloro-substituted benzenesulfonamides or pyridine-furan derivatives.
This compound stands out in the realm of synthetic organic chemistry for its multifunctional properties and the wide range of potential applications in both scientific research and industrial contexts. Its synthetic versatility and reactivity make it a valuable subject of study for ongoing advancements in chemistry and related fields.
Propiedades
IUPAC Name |
2,5-dichloro-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-11-1-2-12(17)13(9-11)24(21,22)18-5-7-19-6-3-10-4-8-23-14(10)15(19)20/h1-4,6,8-9,18H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIRSOYOFXKOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-diethyl-2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2928707.png)
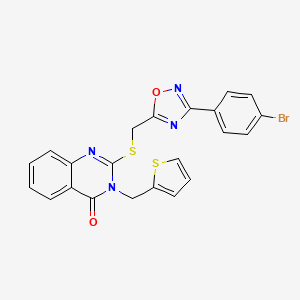
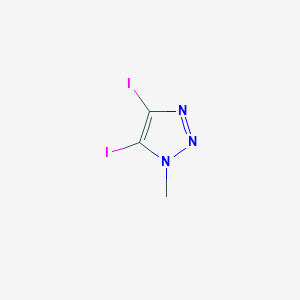
![N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide](/img/structure/B2928710.png)
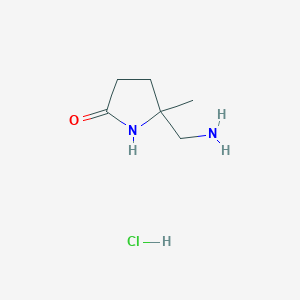
![Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928714.png)
![methyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate](/img/structure/B2928717.png)
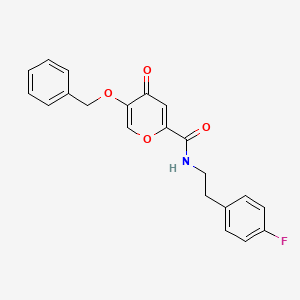
![2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2928719.png)
![methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate](/img/structure/B2928720.png)
![2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2928722.png)
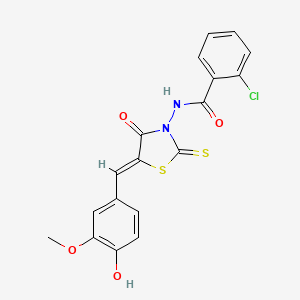
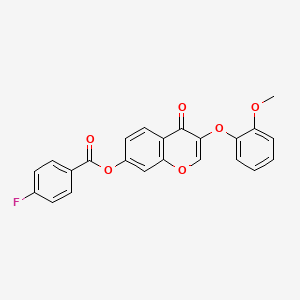
![3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2928725.png)
